methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
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Overview
Description
methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate: is a chemical reagent commonly used in peptide synthesis and bioconjugation. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound features a polyethylene glycol (PEG) linker, which enhances its solubility and biocompatibility, making it a valuable tool in drug development and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves the protection of the amino group of tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with methanol. The PEG linker is then attached to the tyrosine derivative through a series of coupling reactions. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the free amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tyrosine alcohol derivatives.
Substitution: Free amino tyrosine derivatives.
Scientific Research Applications
Chemistry: methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is widely used in peptide synthesis, serving as a building block for the construction of complex peptide chains. Its PEG linker enhances solubility and reduces aggregation, making it ideal for use in aqueous environments .
Biology: In biological research, the compound is used for the modification of proteins and peptides, enabling the study of protein-protein interactions and cellular signaling pathways. It is also employed in the development of biosensors and diagnostic assays .
Medicine: this compound is utilized in drug development, particularly in the design of antibody-drug conjugates (ADCs). The PEG linker improves the pharmacokinetic properties of the conjugates, enhancing their stability and reducing immunogenicity .
Industry: In the industrial sector, the compound is used in the production of biocompatible materials and drug delivery systems. Its versatility and biocompatibility make it a valuable component in various applications, including the development of hydrogels and nanoparticles .
Mechanism of Action
The mechanism of action of methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate involves its ability to undergo bioconjugation reactions, forming stable covalent bonds with target molecules. The PEG linker enhances the solubility and stability of the conjugates, facilitating their transport and interaction with biological targets. The compound’s molecular targets include proteins and peptides, where it can modify specific amino acid residues, thereby altering their function and activity .
Comparison with Similar Compounds
Propargyl-PEG1-BocNH Tyrosine Methyl Ester: Similar in structure but contains a propargyl group, allowing for copper-catalyzed click chemistry reactions.
Azide-PEG1-BocNH Tyrosine Methyl Ester: Features an azide group, enabling bioorthogonal reactions with alkyne-functionalized molecules.
Tyrosine Methyl Ester: A simpler derivative without the PEG linker, used in basic peptide synthesis.
Uniqueness: methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate stands out due to its PEG linker, which enhances solubility and biocompatibility. This makes it particularly useful in applications requiring aqueous solubility and reduced immunogenicity, such as drug development and bioconjugation .
Properties
IUPAC Name |
methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-14(15(20)22-4)11-12-5-7-13(8-6-12)23-10-9-19/h5-8,14,19H,9-11H2,1-4H3,(H,18,21)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBQSTWBWPEPGS-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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